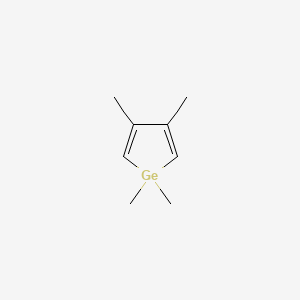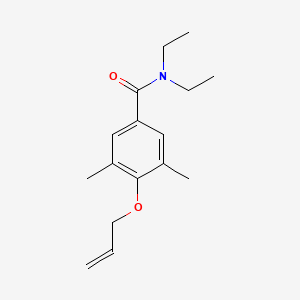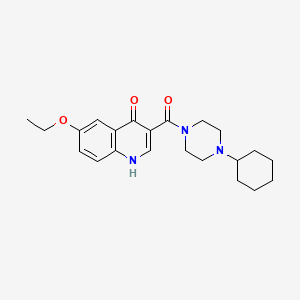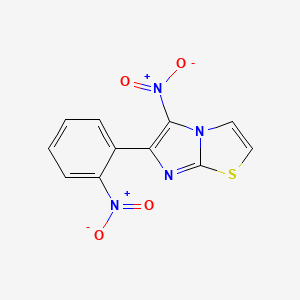
(2S,4R)-4-Methyl-5-oxooxolane-2-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Furancarbonyl chloride, tetrahydro-4-methyl-5-oxo-, (2s-trans)-(9ci) is a chemical compound used primarily in medicinal chemistry. It is known for its unique structure, which includes a furan ring and a carbonyl chloride group. This compound is often utilized in the synthesis of various pharmaceuticals and organic compounds due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarbonyl chloride, tetrahydro-4-methyl-5-oxo-, (2s-trans)-(9ci) typically involves the reaction of tetrahydrofuran derivatives with chlorinating agents. One common method includes the use of thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) under controlled conditions to introduce the carbonyl chloride group into the furan ring. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reagent concentration, which are crucial for the efficient synthesis of 2-Furancarbonyl chloride, tetrahydro-4-methyl-5-oxo-, (2s-trans)-(9ci).
Chemical Reactions Analysis
Types of Reactions
2-Furancarbonyl chloride, tetrahydro-4-methyl-5-oxo-, (2s-trans)-(9ci) undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of the furan ring can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Reagents like amines, alcohols, and thiols; conditions include mild heating and the presence of a base such as pyridine.
Reduction: Reagents like LiAlH4 or NaBH4; conditions include anhydrous solvents and low temperatures.
Oxidation: Reagents like KMnO4 or CrO3; conditions include acidic or basic environments and controlled temperatures.
Major Products
Amides, Esters, and Thioesters: Formed from substitution reactions.
Alcohols: Formed from reduction reactions.
Oxidized Furans: Formed from oxidation reactions.
Scientific Research Applications
2-Furancarbonyl chloride, tetrahydro-4-methyl-5-oxo-, (2s-trans)-(9ci) has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Applied in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-Furancarbonyl chloride, tetrahydro-4-methyl-5-oxo-, (2s-trans)-(9ci) involves its reactivity with nucleophiles, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes and receptors, by forming covalent bonds or through non-covalent interactions. The specific pathways and molecular targets depend on the nature of the derivative formed and its intended application.
Comparison with Similar Compounds
Similar Compounds
2-Furancarboxylic acid: Similar structure but lacks the carbonyl chloride group.
2-Furancarbonyl bromide: Similar structure but contains a bromine atom instead of chlorine.
Tetrahydro-2-furanone: Similar structure but lacks the carbonyl chloride group and has a different oxidation state.
Uniqueness
2-Furancarbonyl chloride, tetrahydro-4-methyl-5-oxo-, (2s-trans)-(9ci) is unique due to its combination of a furan ring and a carbonyl chloride group, which imparts distinct reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the preparation of a wide range of organic compounds and pharmaceuticals.
Properties
CAS No. |
88218-40-0 |
|---|---|
Molecular Formula |
C6H7ClO3 |
Molecular Weight |
162.57 g/mol |
IUPAC Name |
(2S,4R)-4-methyl-5-oxooxolane-2-carbonyl chloride |
InChI |
InChI=1S/C6H7ClO3/c1-3-2-4(5(7)8)10-6(3)9/h3-4H,2H2,1H3/t3-,4+/m1/s1 |
InChI Key |
KVZDTRRRPHIKLZ-DMTCNVIQSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H](OC1=O)C(=O)Cl |
Canonical SMILES |
CC1CC(OC1=O)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


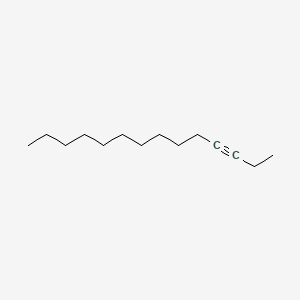
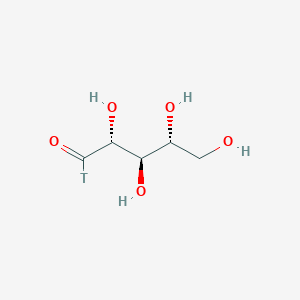
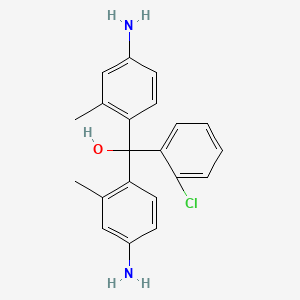
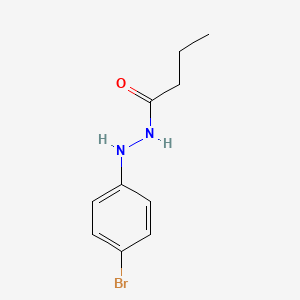
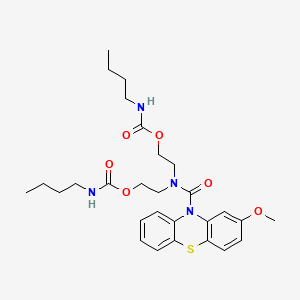
![3-(2-aminoethyl)-1H-indol-4-ol;2-[carbamimidoyl(methyl)amino]acetamide;sulfuric acid](/img/structure/B13801951.png)
![3-Cyanomethyl-2-methylbenzo[b]thiophene](/img/structure/B13801966.png)
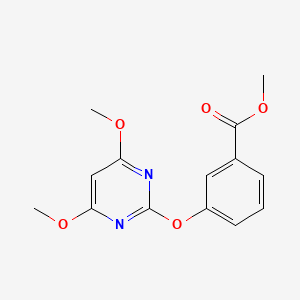
![N-[2-(7-Ethyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B13801974.png)
